molecular formula C33H20FNO2 B4877782 13-{4-[(2-fluorobenzyl)oxy]phenyl}-12H-benzo[f]indeno[1,2-b]quinolin-12-one

13-{4-[(2-fluorobenzyl)oxy]phenyl}-12H-benzo[f]indeno[1,2-b]quinolin-12-one

Cat. No. B4877782
M. Wt: 481.5 g/mol
InChI Key: GWSPPKZGXMHSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-{4-[(2-fluorobenzyl)oxy]phenyl}-12H-benzo[f]indeno[1,2-b]quinolin-12-one is a chemical compound that has gained attention in recent years due to its potential in scientific research. It is a synthetic compound that has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 13-{4-[(2-fluorobenzyl)oxy]phenyl}-12H-benzo[f]indeno[1,2-b]quinolin-12-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
13-{4-[(2-fluorobenzyl)oxy]phenyl}-12H-benzo[f]indeno[1,2-b]quinolin-12-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to protect neurons from damage by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 13-{4-[(2-fluorobenzyl)oxy]phenyl}-12H-benzo[f]indeno[1,2-b]quinolin-12-one in lab experiments is its potential in various scientific research applications. It has shown promising results in inhibiting cancer growth, reducing inflammation, and protecting neurons from damage. However, one of the limitations is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of 13-{4-[(2-fluorobenzyl)oxy]phenyl}-12H-benzo[f]indeno[1,2-b]quinolin-12-one. One direction is to further study its anti-cancer properties and its potential in combination with other anti-cancer drugs. Another direction is to study its anti-inflammatory properties in more detail and its potential in treating inflammatory diseases. Additionally, further studies can be conducted to understand its mechanism of action and its potential in protecting neurons from damage.

Scientific Research Applications

13-{4-[(2-fluorobenzyl)oxy]phenyl}-12H-benzo[f]indeno[1,2-b]quinolin-12-one has shown potential in various scientific research applications. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Additionally, it has been studied for its neuroprotective properties and has shown potential in protecting neurons from damage.

properties

IUPAC Name

12-[4-[(2-fluorophenyl)methoxy]phenyl]-2-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),2,4,6,8,11,14,16,18,20-decaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H20FNO2/c34-27-12-6-2-8-22(27)19-37-23-16-13-21(14-17-23)29-30-24-9-3-1-7-20(24)15-18-28(30)35-32-25-10-4-5-11-26(25)33(36)31(29)32/h1-18H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSPPKZGXMHSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C4C(=N3)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)OCC7=CC=CC=C7F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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